Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,5-dichlorophenyl group attached to a heptanoate chain with a keto group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,5-dichlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(2,5-dichlorophenyl)-7-oxoheptanoic acid.
Reduction: Formation of 7-(2,5-dichlorophenyl)-7-hydroxyheptanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For instance, the keto group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, modulating their activity.
Comparison with Similar Compounds
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate can be compared with other similar compounds such as:
Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate: Similar structure but with chlorine atoms at different positions on the phenyl ring.
Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate: Similar structure but with fluorine atoms instead of chlorine.
Ethyl 7-(2,5-dichlorophenyl)-7-hydroxyheptanoate: Similar structure but with a hydroxyl group instead of a keto group.
Properties
IUPAC Name |
ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-10-11(16)8-9-13(12)17/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADLQOZRKQMNMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645753 |
Source
|
Record name | Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-17-1 |
Source
|
Record name | Ethyl 2,5-dichloro-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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